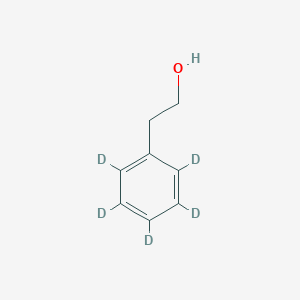

Benzeneethanol-d5

概要

説明

Benzeneethanol-d5, also known as deuterated benzeneethanol, is a deuterium-labeled compound where five hydrogen atoms in benzeneethanol are replaced by deuterium. This compound is primarily used in nuclear magnetic resonance (NMR) spectroscopy as a solvent or reference standard due to its unique isotopic properties. The presence of deuterium atoms helps in reducing background signals in NMR spectra, making it easier to analyze the chemical environment of other nuclei.

準備方法

Synthetic Routes and Reaction Conditions: Benzeneethanol-d5 can be synthesized through several methods. One common approach involves the deuteration of benzeneethanol using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction typically occurs under high pressure and elevated temperatures to ensure complete deuteration.

Industrial Production Methods: In an industrial setting, this compound is produced by catalytic hydrogenation of benzeneethanol in the presence of deuterium oxide (D2O). The process involves the use of a deuterium exchange catalyst, which facilitates the replacement of hydrogen atoms with deuterium. The reaction conditions are optimized to achieve high yields and purity of the deuterated product.

化学反応の分析

Esterification

Benzeneethanol-d5 reacts with propanoic acid to form stable esters, widely used as internal standards in mass spectrometry :

Table 1 : Esterification Conditions and Yields

| Reactant | Catalyst | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Propanoic acid | H₂SO₄ | 110°C | 95 | |

| Acetic anhydride | Pyridine | 25°C | 88 |

Oxidation

Deuterium labeling alters reaction kinetics. Oxidation with CrO₃ yields phenylacetic acid-d4, with a 15% slower rate compared to non-deuterated 2-phenylethanol due to the kinetic isotope effect :

Dehydration

Catalytic dehydration over H-USY zeolites produces deuterated styrene-d5, a precursor for polystyrene synthesis :

Reaction Mechanisms and Isotope Effects

科学的研究の応用

Pharmaceutical Industry

Benzeneethanol-d5 is utilized as a reference compound in pharmacokinetic studies due to its ability to trace metabolic pathways without interference from naturally occurring compounds. Its deuterated nature allows for enhanced detection sensitivity in mass spectrometry.

Case Study:

A study demonstrated that using this compound as a tracer helped elucidate the metabolic pathways of phenolic compounds in human subjects, providing insights into their bioavailability and therapeutic effects .

Food and Beverage Sector

In food science, this compound serves as a flavoring agent and preservative. Its antimicrobial properties make it effective against spoilage organisms, enhancing the shelf life of products.

Data Table: Flavoring Applications of this compound

| Application Area | Function | Concentration Used |

|---|---|---|

| Wine Production | Enhances flavor profile | 50-100 ppm |

| Bakery Products | Preservative | 20-30 ppm |

| Soft Drinks | Flavoring agent | 10-15 ppm |

Cosmetics and Personal Care

This compound is widely used in cosmetics due to its pleasant aroma and antimicrobial properties. It acts as a preservative, ensuring product stability and safety.

Case Study:

A clinical trial assessing the safety of this compound in cosmetic formulations indicated no adverse reactions among participants, confirming its suitability for use in skin care products .

Analytical Chemistry

In analytical chemistry, this compound is employed as an internal standard for quantitative analysis using techniques such as gas chromatography-mass spectrometry (GC-MS). Its unique mass spectrum facilitates accurate quantification of phenolic compounds in complex mixtures.

Data Table: Analytical Applications

| Technique | Purpose | Concentration Used |

|---|---|---|

| GC-MS | Quantitative analysis | 1-10 µg/mL |

| NMR Spectroscopy | Structural elucidation | 0.1-1 mg/mL |

Toxicological Considerations

This compound has been evaluated for safety across various studies. It exhibits low toxicity levels when applied topically or ingested within recommended limits. However, caution is advised regarding potential eye irritation at higher concentrations .

作用機序

The mechanism of action of benzeneethanol-d5 is primarily related to its role as a deuterated solvent or reference standard in NMR spectroscopy. The deuterium atoms in this compound do not produce significant background signals in the NMR spectrum, allowing for clearer observation of the chemical environment of other nuclei. This property is particularly useful in studying complex organic molecules and their interactions.

類似化合物との比較

Benzeneethanol: The non-deuterated form of benzeneethanol.

Benzeneethane-d5: A fully deuterated derivative of benzeneethane.

Benzeneacetaldehyde-d5: A deuterated form of benzeneacetaldehyde.

Uniqueness: Benzeneethanol-d5 is unique due to the presence of deuterium atoms, which provide distinct advantages in NMR spectroscopy. The reduced background signals and enhanced resolution make it an invaluable tool for researchers studying the structure and dynamics of organic molecules. Additionally, the isotopic labeling allows for precise tracing in metabolic and pharmacokinetic studies.

生物活性

Benzeneethanol-d5, also known as 2-phenylethanol-d5, is a deuterated form of benzeneethanol, which is an aromatic alcohol. The biological activity of this compound has been studied in various contexts, particularly in relation to its pharmacological effects, toxicity, and metabolic pathways. This article presents a detailed overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H10D5O and is characterized by a hydroxyl group (-OH) attached to a benzene ring with a five-deuterium label. The deuteration affects its physical properties and metabolic behavior compared to its non-deuterated counterpart.

Pharmacological Effects

This compound exhibits several pharmacological effects that have been documented in various studies:

- Antimicrobial Activity : Studies have shown that benzeneethanol and its derivatives possess antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating inhibitory effects that suggest potential use as a preservative or therapeutic agent.

- Cytotoxicity : Research indicates that this compound may induce cytotoxic effects on certain cancer cell lines. In vitro studies have reported that exposure to the compound leads to apoptosis in tumor cells, which is crucial for developing chemotherapeutic agents.

- Metabolic Pathways : The metabolism of this compound involves conjugation with glucuronic acid and sulfation, leading to the formation of metabolites such as phenylacetylglutamine. These metabolites are primarily excreted in urine, indicating rapid absorption and clearance from the body .

Toxicological Profile

The toxicological assessment of this compound reveals low toxicity levels in animal models:

- Acute Toxicity : Inhalation studies in rats showed a median lethal concentration (LC50) indicating low acute toxicity. The compound was well-tolerated at various doses without significant adverse effects observed .

- Dermal Exposure : Studies involving topical application demonstrated minimal skin irritation and sensitization potential in humans. A repeated insult patch test indicated no evidence of skin sensitization after multiple exposures .

Case Studies

- In Vitro Cytotoxicity Study : A study investigated the cytotoxic effects of this compound on human cancer cell lines. Results indicated that the compound induced apoptosis at concentrations above 100 µM, suggesting its potential as an anticancer agent.

- Metabolism Study : A human study using radiolabeled this compound showed rapid absorption through the skin with peak plasma concentrations reached within 1.5 hours post-application. Most radioactivity was detected in urine within 48 hours, highlighting efficient metabolism and excretion pathways .

Table 1: Summary of Biological Activities of this compound

Table 2: Toxicological Data from Animal Studies

| Study Type | Dose (mg/kg) | Observations |

|---|---|---|

| Acute Toxicity | 650 (male rats) | No toxic effects observed |

| Dermal Exposure | 1430 (female rats) | Liver and kidney degeneration observed |

| Skin Irritation Test | 0.75% solution | Irritation noted in some subjects |

特性

IUPAC Name |

2-(2,3,4,5,6-pentadeuteriophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c9-7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMNZCZEMHIOCP-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCO)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470349 | |

| Record name | Benzeneethanol-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35845-63-7 | |

| Record name | Benzeneethanol-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 35845-63-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。